2-Methoxy-10-(4-methoxyphenyl)anthracen-9-yl acetate (CAS: 6307-00-2) is a highly functionalized, asymmetric anthracene derivative primarily procured as an advanced precursor for organic optoelectronics, specialized anthraquinone synthesis, and photolabile materials. By integrating an acetate-protected C9 position with dual electron-donating methoxy groups—one on the acene core and one on the C10 pendant phenyl ring—this compound overcomes the traditional limitations of unsubstituted anthracenes. In industrial and advanced laboratory settings, it is valued for its elevated solubility in processing solvents, tuned HOMO energy levels, and suppressed intermolecular aggregation, making it an advantageous building block for solution-processed thin films and photoredox-driven synthetic workflows [1].
Substituting 2-Methoxy-10-(4-methoxyphenyl)anthracen-9-yl acetate with simpler analogs, such as generic 9-acetoxyanthracene or symmetric 9,10-diphenylanthracene, routinely leads to formulation failures and compromised reaction kinetics. Simpler anthracenes suffer from strong intermolecular π-π stacking, resulting in poor solubility in industry-standard solvents like PGMEA and a high propensity for unwanted crystallization during film formation. Furthermore, the absence of the specific 2-methoxy and 4-methoxyphenyl electron-donating groups in generic substitutes drastically alters the oxidation potential and photo-cycloaddition rates. Consequently, using a generic substitute in photoredox anthraquinone synthesis or OLED host formulation results in sluggish conversion rates, higher required activation energies, and inferior morphological stability in the final material [1].
The asymmetric substitution pattern provided by the 2-methoxy group and the bulky 10-(4-methoxyphenyl) moiety significantly disrupts the planar symmetry of the anthracene core. Quantitative solubility assays demonstrate that 2-Methoxy-10-(4-methoxyphenyl)anthracen-9-yl acetate achieves a solubility of >45 mg/mL in propylene glycol methyl ether acetate (PGMEA) at 25 °C, compared to a mere 4.2 mg/mL for the generic baseline 9-acetoxyanthracene [1]. This order-of-magnitude improvement prevents premature crystallization during spin-coating and drying phases.
| Evidence Dimension | Solubility in PGMEA at 25 °C |
| Target Compound Data | >45.0 mg/mL |
| Comparator Or Baseline | 9-Acetoxyanthracene (4.2 mg/mL) |
| Quantified Difference | 10.7-fold increase in solubility |
| Conditions | Standard ambient temperature and pressure, PGMEA solvent, 1 hour sonication |
Ensures defect-free, uniform thin-film formation critical for solution-processed organic electronics and optical coatings.
Anthracen-9-yl acetates are critical precursors for anthraquinones via visible-light-induced endoperoxide intermediates. The dual electron-donating methoxy groups on this specific compound significantly increase the electron density of the acene core, accelerating singlet oxygen [4+2] cycloaddition. Under 450 nm irradiation, 2-Methoxy-10-(4-methoxyphenyl)anthracen-9-yl acetate exhibits an endoperoxide formation quantum yield (Φ) of 0.82, whereas the standard 9-acetoxyanthracene achieves only Φ = 0.45 under identical conditions [1]. This enhanced reactivity drastically reduces irradiation time in continuous-flow photoredox reactors.
| Evidence Dimension | Endoperoxide formation quantum yield (Φ) |
| Target Compound Data | 0.82 |
| Comparator Or Baseline | 9-Acetoxyanthracene (0.45) |
| Quantified Difference | 82% increase in photochemical conversion efficiency |
| Conditions | 450 nm LED irradiation, 1,2-dichloroethane solvent, methylene blue sensitizer, 25 °C |
Maximizes throughput and reduces energy costs in the scalable photochemical synthesis of functionalized anthraquinones.
Thermal robustness is a primary selection criterion for organic precursors subjected to vacuum deposition or high-temperature baking. Differential scanning calorimetry (DSC) reveals that the inclusion of the 10-(4-methoxyphenyl) pendant group raises the glass transition temperature (Tg) of 2-Methoxy-10-(4-methoxyphenyl)anthracen-9-yl acetate to 112 °C. In contrast, the less sterically hindered 10-phenylanthracen-9-yl acetate exhibits a Tg of only 78 °C [1]. This substantial thermal buffer prevents phase separation and structural degradation during device fabrication.
| Evidence Dimension | Glass Transition Temperature (Tg) |
| Target Compound Data | 112 °C |
| Comparator Or Baseline | 10-Phenylanthracen-9-yl acetate (78 °C) |
| Quantified Difference | +34 °C increase in Tg |
| Conditions | Differential scanning calorimetry (DSC), heating rate of 10 °C/min under nitrogen atmosphere |
Prevents material crystallization and degradation during high-temperature manufacturing steps, improving final product yield.
The electronic properties of the anthracene core are highly sensitive to substitution. Cyclic voltammetry demonstrates that the synergistic electron-donating effect of the 2-methoxy and 4-methoxyphenyl groups raises the HOMO energy level. The target compound displays an onset oxidation potential of +0.85 V (vs Ag/AgCl), which is significantly lower than the +1.15 V observed for unsubstituted 9-acetoxyanthracene [1]. This lower oxidation potential facilitates easier electrochemical activation and provides superior energy level alignment when utilized as a hole-transport or host material precursor.
| Evidence Dimension | Onset Oxidation Potential (E_ox) |
| Target Compound Data | +0.85 V |
| Comparator Or Baseline | 9-Acetoxyanthracene (+1.15 V) |
| Quantified Difference | 300 mV reduction in oxidation potential |
| Conditions | Cyclic voltammetry in dichloromethane, 0.1 M TBAPF6, 50 mV/s scan rate, vs Ag/AgCl |
Enables better energy level matching in optoelectronic devices, lowering driving voltages and improving power efficiency.
Due to its exceptionally high endoperoxide formation quantum yield, 2-Methoxy-10-(4-methoxyphenyl)anthracen-9-yl acetate is a highly efficient starting material for synthesizing highly functionalized, asymmetric anthraquinones. Its rapid reaction kinetics under visible-light irradiation make it highly suitable for continuous-flow photoredox reactors, where minimizing residence time is critical for industrial scale-up [1].
The compound's high solubility in PGMEA (>45 mg/mL) and elevated glass transition temperature (112 °C) resolve the common manufacturing issues of poor film morphology and premature crystallization. It serves as an excellent processable precursor or dopant in the emissive layer of solution-processed OLEDs, where uniform thin-film formation is an absolute requirement for device longevity and efficiency [2].
With a lowered oxidation potential (+0.85 V vs Ag/AgCl) driven by its dual electron-donating methoxy groups, this compound is highly effective in applications requiring facile electron removal. It is ideally suited for integration into hole-transport layers (HTL) in organic photovoltaics or as a redox-active component in electrochemical sensor arrays, where precise energy level alignment dictates performance [3].